molecular formula C29H25N3O4 B11517860 2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide

2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide

Cat. No.: B11517860
M. Wt: 479.5 g/mol
InChI Key: MMRIFNAMKONMQO-TWKHWXDSSA-N
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Description

2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide is a complex organic compound with a unique structure that includes hydroxyl, methylphenyl, nitrophenyl, and phenylacetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide typically involves multiple steps. The initial step often includes the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include aldehydes, ketones, and hydrazides, with reaction conditions such as controlled temperature, pH, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrophenyl group can be reduced to an amine group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrophenyl group may produce amines.

Scientific Research Applications

2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide include:

  • 2,2-bis(4-hydroxyphenyl)propane
  • 2,2-bis(4-hydroxy-3-methylphenyl)-4-methylpentane

Uniqueness

The uniqueness of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H25N3O4

Molecular Weight

479.5 g/mol

IUPAC Name

2-hydroxy-2,2-bis(4-methylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylacetamide

InChI

InChI=1S/C29H25N3O4/c1-21-8-14-24(15-9-21)29(34,25-16-10-22(2)11-17-25)28(33)31(26-6-4-3-5-7-26)30-20-23-12-18-27(19-13-23)32(35)36/h3-20,34H,1-2H3/b30-20+

InChI Key

MMRIFNAMKONMQO-TWKHWXDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N(C3=CC=CC=C3)/N=C/C4=CC=C(C=C4)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N(C3=CC=CC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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